molecular formula C9H19NO2 B13361137 (1R,2R)-2-(Ethyl(2-hydroxyethyl)amino)cyclopentan-1-ol

(1R,2R)-2-(Ethyl(2-hydroxyethyl)amino)cyclopentan-1-ol

Cat. No.: B13361137
M. Wt: 173.25 g/mol
InChI Key: RDDUKBNTPCPULX-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(Ethyl(2-hydroxyethyl)amino)cyclopentan-1-ol is a chiral compound with a cyclopentane ring substituted with an ethyl(2-hydroxyethyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Ethyl(2-hydroxyethyl)amino)cyclopentan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanone.

    Reductive Amination: Cyclopentanone undergoes reductive amination with ethylamine and 2-hydroxyethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can further enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Ethyl(2-hydroxyethyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloro compound.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: SOCl2 in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of the corresponding chloro compound.

Scientific Research Applications

(1R,2R)-2-(Ethyl(2-hydroxyethyl)amino)cyclopentan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and receptor binding due to its chiral nature.

    Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Ethyl(2-hydroxyethyl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The hydroxyl and amino groups play a crucial role in binding to the active sites of these targets, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-(Ethyl(2-hydroxyethyl)amino)cyclopentan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-(Ethyl(2-hydroxyethyl)amino)cyclohexan-1-ol: A similar compound with a cyclohexane ring instead of a cyclopentane ring.

    2-(Methyl(2-hydroxyethyl)amino)cyclopentan-1-ol: A compound with a methyl group instead of an ethyl group.

Uniqueness

(1R,2R)-2-(Ethyl(2-hydroxyethyl)amino)cyclopentan-1-ol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomers and structurally similar compounds. This uniqueness makes it valuable in the development of chiral drugs and other specialized applications.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

(1R,2R)-2-[ethyl(2-hydroxyethyl)amino]cyclopentan-1-ol

InChI

InChI=1S/C9H19NO2/c1-2-10(6-7-11)8-4-3-5-9(8)12/h8-9,11-12H,2-7H2,1H3/t8-,9-/m1/s1

InChI Key

RDDUKBNTPCPULX-RKDXNWHRSA-N

Isomeric SMILES

CCN(CCO)[C@@H]1CCC[C@H]1O

Canonical SMILES

CCN(CCO)C1CCCC1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.